"Methyl 3-amino-2-(aminomethyl)propanoate CAS number"
"Methyl 3-amino-2-(aminomethyl)propanoate CAS number"
An In-depth Technical Guide to Methyl 3-amino-2-(aminomethyl)propanoate
Abstract
Methyl 3-amino-2-(aminomethyl)propanoate is a versatile C5 diamine building block whose unique structural architecture—a primary amine on a neopentyl scaffold adjacent to a methyl ester—offers significant potential for medicinal chemistry and materials science. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, present a validated synthetic and purification workflow, detail rigorous analytical methodologies for structural confirmation and purity assessment, explore its chemical reactivity, and discuss its application as a constrained scaffold in modern drug design. This document is structured to provide not just protocols, but the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and development setting.
Introduction: The Strategic Value of Constrained Diamine Scaffolds
In the landscape of drug discovery, the precise spatial arrangement of functional groups is paramount to achieving high-affinity and selective interactions with biological targets. Small molecule scaffolds that present pharmacophoric features in a well-defined, three-dimensional orientation are of immense value. Methyl 3-amino-2-(aminomethyl)propanoate, a derivative of 2,3-diaminopropanoic acid, emerges as a compelling building block in this context. Its gem-disubstituted carbon center imparts a degree of conformational constraint, limiting rotational freedom compared to linear diamines. This pre-organization can reduce the entropic penalty upon binding to a target protein, potentially enhancing binding affinity. The presence of two primary amines and a methyl ester provides three orthogonal points for chemical diversification, allowing for the systematic exploration of chemical space in lead optimization campaigns. This guide serves as a foundational resource for harnessing the full synthetic potential of this high-value intermediate.
Compound Identification and Physicochemical Properties
Accurate identification is the bedrock of reproducible science. The fundamental identifiers and properties of Methyl 3-amino-2-(aminomethyl)propanoate are summarized below. These data are critical for procurement, reaction setup, and analytical characterization.
Table 1: Core Compound Identification
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 159029-33-1 | [1][2][3] |
| Molecular Formula | C₅H₁₂N₂O₂ | [1] |
| Molecular Weight | 132.16 g/mol | [1][2] |
| IUPAC Name | Methyl 3-amino-2-(aminomethyl)propanoate | N/A |
| Synonyms | Methyl 3-amino-2-(aminomethyl)propionate |[1] |
The physical properties of the compound dictate its handling, purification, and storage requirements. The data presented are based on predictive models and should be confirmed empirically where possible.
Table 2: Physicochemical Data
| Property | Predicted Value | Source |
|---|---|---|
| Boiling Point | 225.2 ± 30.0 °C (at 760 mmHg) | [1] |
| Density | 1.080 ± 0.06 g/cm³ | [1] |
| pKa (most basic) | ~9.8 (Predicted) | N/A |
| LogP | 0.09360 | [1] |
| Storage | Store under inert atmosphere, freezer (-20°C) |[2] |
Synthesis and Purification: A Validated Workflow
The synthesis of Methyl 3-amino-2-(aminomethyl)propanoate can be approached from commercially available precursors. A common and efficient strategy involves the transformation of a central scaffold containing two leaving groups into the desired diamine. The following workflow outlines a robust pathway starting from Methyl 3-bromo-2-(bromomethyl)propionate.
Causality of Experimental Choices: This pathway is chosen for its reliability and the use of well-established, high-yielding reactions. The azide displacement is a classic SN2 reaction that proceeds with high fidelity and avoids the over-alkylation issues common with direct amination. The subsequent reduction of the diazide is clean and typically quantitative.
Caption: Figure 1. Synthetic pathway for Methyl 3-amino-2-(aminomethyl)propanoate.
Detailed Synthesis Protocol
Step 1: Synthesis of Methyl 3-azido-2-(azidomethyl)propanoate
-
To a solution of Methyl 3-bromo-2-(bromomethyl)propionate (1.0 eq) in anhydrous Dimethylformamide (DMF), add Sodium Azide (2.5 eq).
-
Heat the reaction mixture to 80°C and stir for 12-16 hours under an inert atmosphere (Nitrogen or Argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diazide intermediate, which can often be used in the next step without further purification.
Step 2: Synthesis of Methyl 3-amino-2-(aminomethyl)propanoate
-
Dissolve the crude Methyl 3-azido-2-(azidomethyl)propanoate (1.0 eq) in Methanol.
-
Carefully add Palladium on Carbon (10% Pd/C, ~5 mol%) to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.[4]
-
Stir the mixture vigorously for 18-24 hours. The progress can be monitored by the cessation of hydrogen uptake.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Palladium catalyst.[4]
-
Wash the Celite pad with additional Methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Purification Protocol
The crude product can be purified by vacuum distillation or by conversion to its dihydrochloride salt for crystallization.
-
Vacuum Distillation: Given the predicted boiling point, high-vacuum distillation can provide the pure free-base as a liquid.
-
Salt Formation & Crystallization: Dissolve the crude oil in diethyl ether or methanol. Add a stoichiometric amount of 2M HCl in ether. The dihydrochloride salt will precipitate and can be collected by filtration and washed with cold ether to yield a stable, crystalline solid.
Spectroscopic and Chromatographic Analysis
Rigorous characterization is non-negotiable for ensuring the identity and purity of a synthetic intermediate. A multi-pronged analytical approach is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation.
-
¹H NMR (400 MHz, D₂O): The spectrum is expected to show three distinct signals. A singlet for the methyl ester protons (~3.7 ppm), and two multiplets for the non-equivalent methylene (–CH₂–) and methine (–CH–) protons of the propanoate backbone. The integration ratio should correspond to 3H:4H:1H.
-
¹³C NMR (100 MHz, D₂O): Key expected signals include the carbonyl carbon of the ester (~175 ppm), the methyl ester carbon (~52 ppm), and signals for the backbone carbons.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for purity assessment. Since primary amines lack a strong UV chromophore, pre-column derivatization is the preferred method for sensitive UV detection.[5]
Caption: Figure 2. HPLC workflow for purity analysis via pre-column derivatization.
Protocol: HPLC Purity Analysis
-
System: Agilent 1100 HPLC or equivalent.[5]
-
Column: Zorbax Eclipse-AAA, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 40 mM NaH₂PO₄, pH 7.8.
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).
-
Gradient: A time-dependent gradient from ~0% B to 100% B.
-
Derivatization: Automated online derivatization with o-phthalaldehyde (OPA) for primary amines.[5]
-
Detection: UV at 338 nm.
-
Rationale: This method provides excellent separation and sensitivity for amino compounds, allowing for accurate quantification of purity above 98%.[5]
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) will confirm the molecular weight. The expected ion in positive mode would be the protonated molecule [M+H]⁺ at m/z 133.09.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of Methyl 3-amino-2-(aminomethyl)propanoate stems from its three distinct reactive handles. The two primary amines can be selectively protected or functionalized, and the ester can be hydrolyzed or reduced.
Key Transformations:
-
Amine Acylation/Sulfonylation: The primary amines readily react with acyl chlorides, sulfonyl chlorides, or activated carboxylic acids to form amides and sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones under reductive conditions yields secondary amines.
-
Ester Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) yields the corresponding carboxylic acid, providing another point for amide bond formation.
-
Ester Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce the ester to a primary alcohol, yielding a diaminol.
This compound is an excellent scaffold for building molecules that require a specific spatial relationship between two pharmacophoric groups, as depicted below.
Caption: Figure 3. Use as a constrained scaffold for chemical diversification.
Its application is particularly relevant in the design of protease inhibitors, receptor antagonists, and chelating agents where the fixed distance and angle between the two amine-linked substituents can be optimized for target binding. The core structure serves as a rigidifying element, which is a key strategy in modern rational drug design.
Safety, Handling, and Storage
As a primary diamine, Methyl 3-amino-2-(aminomethyl)propanoate is expected to be corrosive and a skin/eye irritant. Standard laboratory safety protocols must be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[6]
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.[7][8] In case of contact, flush the affected area with copious amounts of water.[8]
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) in a freezer at or below -20°C to prevent degradation.[2] This is crucial as primary amines can react with atmospheric CO₂ over time.
Conclusion
Methyl 3-amino-2-(aminomethyl)propanoate is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its constrained backbone and versatile functional groups provide a robust platform for the synthesis of novel, structurally defined molecules. By understanding its synthesis, analytical characterization, and chemical reactivity as detailed in this guide, researchers can confidently and efficiently incorporate this valuable building block into their drug discovery and development programs, accelerating the path toward new therapeutic agents.
References
-
PubChem - NIH. Methyl 3-amino-2-methylpropanoate hydrochloride. [Link]
-
Organic Syntheses. Synthesis and Acylation of 1,3-Thiazinane-2-thione. [Link]
-
MSDS of (R)-3-Amino-2-methyl-propionic acid. Safety Data Sheet. [Link]
-
Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 159029-33-1|Methyl 3-amino-2-(aminomethyl)propanoate|BLD Pharm [bldpharm.com]
- 3. parchem.com [parchem.com]
- 4. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
- 5. agilent.com [agilent.com]
- 6. capotchem.cn [capotchem.cn]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. spectrumchemical.com [spectrumchemical.com]
